molecular formula C20H26N2O3 B4720204 N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide

N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide

Cat. No. B4720204
M. Wt: 342.4 g/mol
InChI Key: OFAFBSDQQZAYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained attention in recent years due to its potential as an anti-cancer drug.

Mechanism of Action

N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide inhibits RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cancer cell death. N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide has been shown to have a greater effect on cancer cells compared to normal cells, making it a promising anti-cancer drug.
Biochemical and physiological effects:
N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. It has also been shown to induce apoptosis in cancer cells. In addition, N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide is its selectivity for cancer cells, making it a promising anti-cancer drug. However, one limitation is its potential toxicity to normal cells. In addition, N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide is a relatively new drug and further research is needed to fully understand its potential as a therapeutic agent.

Future Directions

Future research on N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide could focus on its potential as a combination therapy with other anti-cancer drugs. In addition, further studies could investigate the potential use of N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide in inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide and its potential side effects.

Scientific Research Applications

N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide has been studied extensively for its potential as an anti-cancer drug. It has been shown to selectively target cancer cells that rely on overactive RNA polymerase I transcription for survival. N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide has been studied in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxoquinolin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-13-12-18(23)22(19-16(13)10-7-11-17(19)25-3)14(2)20(24)21-15-8-5-4-6-9-15/h7,10-12,14-15H,4-6,8-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAFBSDQQZAYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC=C2OC)C(C)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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